Cas no 1040645-73-5 (N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide structure
1040645-73-5 structure
商品名:N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
CAS番号:1040645-73-5
MF:C23H23N3O3S
メガワット:421.5120241642
CID:5889631
PubChem ID:27377128

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 化学的及び物理的性質

名前と識別子

    • Imidazo[2,1-b]thiazole-3-propanamide, N-(2-methoxy-5-methylphenyl)-6-(4-methoxyphenyl)-
    • N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
    • VU0642247-1
    • N-(2-methoxy-5-methylphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
    • 1040645-73-5
    • F5330-0288
    • AKOS024507251
    • インチ: 1S/C23H23N3O3S/c1-15-4-10-21(29-3)19(12-15)24-22(27)11-7-17-14-30-23-25-20(13-26(17)23)16-5-8-18(28-2)9-6-16/h4-6,8-10,12-14H,7,11H2,1-3H3,(H,24,27)
    • InChIKey: XATCJNDCZMJNGV-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCC(NC2=CC(C)=CC=C2OC)=O)N2C=C(C3=CC=C(OC)C=C3)N=C12

計算された属性

  • せいみつぶんしりょう: 421.14601278g/mol
  • どういたいしつりょう: 421.14601278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 572
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5330-0288-15mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
15mg
$89.0 2023-09-10
Life Chemicals
F5330-0288-20mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
20mg
$99.0 2023-09-10
Life Chemicals
F5330-0288-25mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
25mg
$109.0 2023-09-10
Life Chemicals
F5330-0288-4mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
4mg
$66.0 2023-09-10
Life Chemicals
F5330-0288-3mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
3mg
$63.0 2023-09-10
Life Chemicals
F5330-0288-100mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
100mg
$248.0 2023-09-10
Life Chemicals
F5330-0288-10μmol
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5330-0288-20μmol
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5330-0288-30mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
30mg
$119.0 2023-09-10
Life Chemicals
F5330-0288-10mg
N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-73-5
10mg
$79.0 2023-09-10

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 関連文献

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamideに関する追加情報

Introduction to N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide and Its Significance in Modern Chemical Biology

N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS No. 1040645-73-5) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. This compound belongs to a class of molecules that integrate multiple pharmacological moieties, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is characterized by the presence of several key functional groups, including a phenyl ring substituted with methoxy and methyl groups, an imidazo[2,1-b][1,3]thiazole core, and an amide linkage. These structural elements contribute to the compound's potential biological activity by providing multiple interaction points with biological targets. Specifically, the imidazo[2,1-b][1,3]thiazole scaffold is known for its role in various pharmacological contexts, often exhibiting antimicrobial and anti-inflammatory properties.

In recent years, there has been a growing interest in exploring the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives due to their ability to modulate multiple biological pathways. The presence of a 4-methoxyphenyl group in the molecule further enhances its complexity and potential for selective binding to biological targets. This moiety is commonly found in natural products and pharmaceuticals, where it contributes to both solubility and bioavailability. The combination of these structural features makes N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide a compelling subject for further study.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the phenyl rings and methoxy groups at strategic positions to achieve the desired structure. The final step involves the formation of the amide linkage, which is crucial for the compound's biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity in these transformations.

The pharmacological profile of N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide has been preliminarily investigated in several in vitro studies. These studies have revealed potential activity against various biological targets, including enzymes and receptors involved in inflammatory responses. The compound's ability to interact with these targets suggests its utility as a lead molecule for the development of novel therapeutic agents. Additionally, its structural features may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.

In recent research publications, N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide has been evaluated for its antimicrobial properties against a range of pathogens. The presence of the imidazo[2,1-b][1,3]thiazole core has been shown to disrupt microbial cell membranes and inhibit key metabolic pathways. This has led to interest in developing derivatives of this compound as antibiotics or antifungal agents. Furthermore, its potential role in modulating immune responses has been explored in preclinical models.

The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their binding affinity and interactions with biological targets. In the case of N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide, these studies have provided valuable insights into its mode of action. Computational analyses have revealed that the compound can bind effectively to several protein targets through hydrogen bonding networks and hydrophobic interactions. These findings have guided further optimization efforts aimed at enhancing its potency and selectivity.

The future prospects for N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide include its evaluation in vivo using animal models. These studies will provide critical data on its efficacy and safety profiles before human clinical trials can be initiated. Additionally, researchers are exploring strategies to improve its pharmacokinetic properties through structural modifications. This may involve optimizing solubility、metabolic stability、and distribution within the body.

The significance of this compound extends beyond its potential therapeutic applications; it also serves as a valuable tool for understanding complex biological mechanisms. By studying how N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,

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